molecular formula C20H24ClN3O4S B6493450 N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide CAS No. 897613-09-1

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide

Cat. No.: B6493450
CAS No.: 897613-09-1
M. Wt: 437.9 g/mol
InChI Key: XBGWGFZDCSDRGL-UHFFFAOYSA-N
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Description

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a sulfonyl group

Mechanism of Action

Target of Action

The primary target of N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide is the D4 dopamine receptor . This receptor plays a crucial role in the dopamine system of the brain, which is involved in various neurological processes such as mood, reward, addiction, and movement.

Mode of Action

This compound acts as a ligand for the D4 dopamine receptor It binds to this receptor with high affinity and selectivity, thereby influencing the activity of the receptor

Pharmacokinetics

Its solubility in DMSO is 22 mg/mL, but it is insoluble in water , which could impact its bioavailability and distribution in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide typically involves multiple steps. One common method starts with the preparation of the piperazine derivative. The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts . The 3-chlorophenyl group is introduced via nucleophilic substitution reactions.

The sulfonyl group is then added through sulfonation reactions, often using reagents like sulfonyl chlorides. The final step involves the coupling of the piperazine derivative with phenoxyacetamide under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring and the phenoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c21-17-5-4-6-18(15-17)23-10-12-24(13-11-23)29(26,27)14-9-22-20(25)16-28-19-7-2-1-3-8-19/h1-8,15H,9-14,16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGWGFZDCSDRGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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